(Hydroxymethyl)thiourea
Description
Contextualization within Thiourea (B124793) Chemistry
Thiourea, an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by sulfur, is a versatile reagent in organic synthesis and has a wide range of industrial applications. annexechem.commdpi.com (Hydroxymethyl)thiourea is a direct derivative, typically synthesized through the reaction of thiourea with formaldehyde (B43269). evitachem.comic.ac.uk
Structurally, N,N'-bisthis compound features a central thiourea core with hydroxymethyl (-CH2OH) groups attached to both nitrogen atoms. evitachem.com This configuration is significant for several reasons:
It introduces reactive sites for further chemical modifications. evitachem.com
The presence of hydroxyl groups enhances hydrophilicity compared to simpler thioamides. researchgate.net
The molecule possesses multiple hydrogen bonding sites (hydroxyl and thiocarbonyl groups), influencing its physical properties and interactions. evitachem.comontosight.ai
Like other thiourea derivatives, it can form stable complexes with metal ions, a characteristic that underpins its use in catalysis and materials science. evitachem.comannexechem.comontosight.ai
Table 1: Chemical Identification of N,N'-bisthis compound An interactive table providing various identifiers for the compound.
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1,3-bisthis compound nih.gov |
| CAS Number | 3084-25-1 nih.gov |
| Molecular Formula | C3H8N2O2S nih.gov |
| InChI Key | ORGWCTHQVYSUNL-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | C(NC(=S)NCO)O nih.gov |
| Synonyms | Dimethylolthiourea, 1,3-dimethylolthiourea nih.gov |
Historical Perspectives on this compound Research
The study of this compound and its derivatives is built upon the long history of its parent compound, thiourea, which was first synthesized in 1873. nih.gov The formation of this compound via the condensation reaction of thiourea and formaldehyde has been a known chemical transformation for many decades. This reaction is a fundamental step in various established synthetic methodologies. ic.ac.uk
Research from the latter half of the 20th century indicates that derivatives of this compound were subjects of metabolic and toxicological studies. For instance, a 1983 study investigated the metabolic fate of N-methyl-N′-(hydroxymethyl)thiourea in rats, demonstrating that the compound is degraded into N-methylthiourea and formaldehyde. tandfonline.com This historical research provides a basis for understanding the compound's reactivity and biological interactions.
Scope and Significance in Contemporary Chemical Science
In modern chemical science, this compound is valued primarily as a versatile synthetic intermediate. ic.ac.ukresearchgate.net Its bifunctional nature allows it to be a precursor for a wide array of more complex molecules, particularly heterocycles. Research has shown its utility as a thioamidoalkylating agent and as a key reagent in the synthesis of derivatives of:
1,3,5-triazinane-2-thione (B1225330) researchgate.net
1,3-thiazine researchgate.net
1,2,4-dithiazoles with fungicidal action researchgate.net
6H-1,3,5-oxathiazine researchgate.net
Beyond its role in synthesis, the compound and its derivatives have applications in several fields:
Medicinal Chemistry : It is used as a scaffold for developing new drug candidates, with studies exploring potential antimicrobial and antifungal properties. evitachem.comresearchgate.netontosight.ai
Materials Science : The compound can be incorporated into polymers and resins to enhance their properties. evitachem.com
Catalysis : The thiocarbonyl group's ability to coordinate with metal ions allows it to act as a ligand in metal-catalyzed reactions. evitachem.com
Table 2: Physical and Chemical Properties of N,N'-bisthis compound An interactive table summarizing key computed properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 136.18 g/mol | nih.gov |
| XLogP3 | -1.3 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 96.6 Ų | nih.gov |
Reactivity and Derivatization Strategies
The dual functionality of this compound, possessing both a nucleophilic hydroxymethyl group and a reactive thiocarbonyl moiety, allows for a wide range of chemical transformations.
The hydroxymethyl groups in this compound and its derivatives are susceptible to nucleophilic substitution, providing a pathway to more complex molecules. evitachem.com This reactivity is a key strategy for derivatization. For example, the N-hydroxymethyl group can be modified to introduce other internal nucleophiles. researchgate.net This has been applied in the stereoselective synthesis of complex molecules where an N-aminomethyl group, derived from the N-hydroxymethyl group, participates in an intramolecular conjugate addition. researchgate.net
Furthermore, N,N′-bisthis compound has been shown to react with aliphatic diamines, such as ethane-1,2-diamine and propane-1,3-diamine, to form various heterocyclic structures like bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net These reactions showcase the utility of the hydroxymethyl group as a reactive handle for constructing larger, more complex molecular architectures.
The thiocarbonyl (C=S) group is a versatile functional group that dictates a significant portion of the reactivity of this compound.
Metal Coordination: The sulfur atom of the thiocarbonyl group can act as a soft donor, coordinating with various metal ions to form metal complexes. This property is useful in the field of catalysis. evitachem.com
Cycloaddition Reactions: The thiocarbonyl moiety can participate in cycloaddition reactions. For instance, it can undergo photochemical [2+2] cycloaddition with olefins, leading to the formation of thietane (B1214591) rings. beilstein-journals.org
Oxidation: The thiocarbonyl group can be oxidized to the corresponding sulfoxides or sulfones under specific reaction conditions.
Reduction: Reduction of the thione group can convert it into a thiol group.
These transformations highlight the thiocarbonyl group's role as a key site for derivatization, enabling the synthesis of diverse heterocyclic systems and coordination compounds.
Cyclocondensation and Heterocyclization Pathways
This compound and its derivatives are key precursors in reactions that form cyclic structures through the intramolecular or intermolecular condensation with other functional groups, leading to a diverse array of heterocyclic compounds.
This compound is a pivotal reagent in the synthesis of 1,3,5-triazinane (B94176) structures. These reactions often involve condensation with amines and aldehydes. For instance, N,N'-bisthis compound, a closely related derivative, reacts with aliphatic diamines to yield bis-triazinane-2-thiones. The specific product formed can depend on the stoichiometry of the reactants.
A notable reaction involves N,N′-bisthis compound and propane-1,3-diamine. When these reactants are used in a 2:1 molar ratio, the product is 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione). researchgate.net However, using equimolar amounts leads to the formation of a more complex tricyclic product. researchgate.net Similar reactions have been documented with other diamines, such as ethane-1,2-diamine and butane-1,4-diamine, yielding the corresponding bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net
Furthermore, triazinethione derivatives can be synthesized through a one-pot, three-component reaction of an arylaldehyde, thiourea, and a trialkyl orthoformate. lu.se This catalyst-free method proceeds via the initial formation of a 1,1'-(phenylmethylene)bis(thiourea) intermediate, which subsequently undergoes cyclization. lu.se This approach highlights the utility of thiourea in multicomponent strategies to access diverse triazinethione structures. lu.se
Table 1: Synthesis of Triazinane Derivatives from this compound and Related Compounds
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Product | Reference |
| N,N′-Bisthis compound | Propane-1,3-diamine | 2:1 | 5,5′-Propane-1,3-diylbis(1,3,5-triazinane-2-thione) | researchgate.net |
| N,N′-Bisthis compound | Propane-1,3-diamine | 1:1 | 1,3,5,7,11,13,15,17-Octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione | researchgate.net |
| N,N′-Bisthis compound | Ethane-1,2-diamine | 2:1 | 5,5′-(Ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) | researchgate.net |
The thiazole (B1198619) scaffold is a common target in medicinal chemistry, and thiourea derivatives are fundamental to its synthesis. rsc.orgresearchgate.netwvu.edu The most traditional route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea with an α-haloketone. google.com While not starting directly from this compound, this represents a fundamental reaction of the core thiourea structure.
Modern variations provide access to a wide range of substituted thiazoles. One-pot multicomponent strategies have been developed for synthesizing thiazoline (B8809763) and thiazolidinone derivatives. nih.gov A plausible mechanism for these syntheses involves the initial in-situ formation of a thiourea, which then attacks a bromo-compound, followed by cyclization and dehydration to form the thiazole ring. nih.gov Other methods include the reaction of thioureas with α-diazoketones catalyzed by trifluoromethanesulfonic acid or the visible-light-induced reaction of thioureas with active methylene (B1212753) ketone derivatives, offering a green chemistry approach to 2-aminothiazoles. researchgate.net
The cyclization of sulfanilamide (B372717) thioureas with propargyl bromide in the presence of a non-nucleophilic base is another effective method for preparing iminothiazoline hybrids.
This compound is an effective participant in multicomponent reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in one pot. The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).
This compound can be used as a key starting material in novel variations of the Biginelli synthesis. For example, it reacts with p-toluenesulfinic acid to yield N-(tosylmethyl)thiourea. researchgate.net This intermediate readily reacts with potassium enolates derived from 1,3-dicarbonyl compounds to form 5-acyl-4-hydroxyhexahydropyrimidine-2-thiones, which can be subsequently dehydrated to the corresponding 1,2,3,4-tetrahydropyrimidine-2-thiones. researchgate.net
In more complex cascades, thiourea, formaldehyde, and a β-keto ester can participate in a five-component reaction. This process is believed to proceed through an initial Biginelli condensation to form a DHPM intermediate. This intermediate then acts as a diene in a subsequent hetero-Diels-Alder reaction with a dienophile, which is formed from the condensation of the β-keto ester and excess formaldehyde. This advanced MCR allows for the rapid construction of complex, fused heterocyclic systems from simple precursors.
Table 2: Examples of Multicomponent Reactions Involving Thiourea Derivatives
| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |
| Biginelli-type Synthesis | This compound, p-Toluenesulfinic acid, 1,3-Dicarbonyl compound | KOH, TsOH | 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones | researchgate.net |
| Classical Biginelli Reaction | Aldehyde, β-Ketoester, Thiourea | Acid (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-thiones | |
| Five-Component Cascade | Formaldehyde, β-Keto ester, N,N'-Dimethylthiourea | Lewis Acid | Biginelli Product (DHPM) | |
| TMSCl-Promoted Biginelli | Aldehyde, Acetoacetate, N-Substituted Thiourea | TMSCl in DMF | N1-Substituted-3,4-dihydropyrimidin-2(1H)-thiones |
Reactions with Organophosphorus Compounds
The scientific literature available through the conducted searches provides limited direct information on the specific reactions between this compound and organophosphorus compounds. However, the reactivity of related sulfur-containing nucleophiles with organophosphates has been studied. For instance, the drug methimazole, which contains a thio-imidazole structure, has been shown to act as an effective S-nucleophile in promoting the breakdown of organophosphates like O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) (DEDNPP). This reaction proceeds via nucleophilic attack by the sulfur atom, leading to dephosphorylation. This suggests a potential, though not explicitly documented, pathway for this compound to react as a nucleophile towards electrophilic phosphorus centers in various organophosphorus compounds.
Conversely, organophosphorus compounds with hydroxymethyl groups, such as tris(hydroxymethyl)phosphine (B1196123) oxide ((HOCH₂O)₃PO), are known to react as polyols with a variety of electrophiles, but their reactions with thioureas are not detailed.
Degradation Pathways and By-product Formation
The stability and decomposition of this compound are important considerations for its application and environmental fate. Degradation can be initiated by hydrolysis or thermal stress.
This compound, like other substituted thioureas, is susceptible to hydrolysis, and its stability can be influenced by factors such as pH and temperature. The hydrolysis of substituted thioureas can be a complex process. Studies on related compounds suggest that the reaction can proceed in stages, potentially involving an initial S-oxygenation of the sulfur atom to form a sulfinic acid intermediate. This is followed by hydrolysis of the intermediate to produce a urea-type residue and a sulfoxylate (B1233899) anion, which is then rapidly oxidized.
Under thermal decomposition, the parent compound thiourea breaks down to release various volatile products, including ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), isothiocyanic acid, and carbon disulfide (CS₂). It is plausible that the thermal decomposition of this compound would yield a similar profile of sulfur- and nitrogen-containing by-products, in addition to products derived from the hydroxymethyl group, such as formaldehyde. The decomposition of thiourea is reported to be most rapid at a temperature of 200°C.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxymethylthiourea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBDOUFMLLGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=S)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061380 | |
| Record name | (Hydroxymethyl)thiourea | |
| Source | EPA DSSTox | |
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Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-83-5 | |
| Record name | N-(Hydroxymethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxymethylthiourea | |
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| Record name | Thiourea, N-(hydroxymethyl)- | |
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| Record name | (Hydroxymethyl)thiourea | |
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| Record name | (hydroxymethyl)thiourea | |
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| Record name | HYDROXYMETHYLTHIOUREA | |
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Synthetic Methodologies and Chemical Transformations of Hydroxymethyl Thiourea
Chemical Transformations
The oxidative degradation of (Hydroxymethyl)thiourea involves complex reaction pathways influenced by the nature of the oxidizing agent, pH, and reaction conditions. The presence of both a readily oxidizable thiourea (B124793) core and reactive hydroxymethyl groups makes the molecule susceptible to various oxidative transformations.
The primary sites of oxidative attack are the sulfur atom of the thiocarbonyl group and the carbon atoms of the hydroxymethyl substituents. The degradation can proceed through several proposed mechanisms, often leading to a mixture of products.
One key pathway involves the oxidation of the thiourea moiety. In the presence of oxidizing agents such as hydrogen peroxide, the sulfur atom is initially oxidized to form a (Hydroxymethyl)formamidine sulfinic acid intermediate. This species is generally unstable and can undergo further reactions. For instance, the reaction of thiourea with hydrogen peroxide is known to produce thiourea dioxide as an intermediate, which then hydrolyzes under neutral or alkaline conditions to yield a sulfinate anion and urea (B33335). p2infohouse.org A similar pathway can be postulated for this compound.
Under acidic conditions, the oxidation of thioureas can lead to the formation of a disulfide derivative. p2infohouse.org In the case of this compound, this would result in the formation of N,N'-bis(hydroxymethyl)formamidine disulfide.
Simultaneously, the hydroxymethyl groups are also susceptible to oxidation. numberanalytics.com The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. numberanalytics.comevitachem.com This oxidation can occur in parallel with the oxidation of the thiourea core, leading to a variety of degradation products. For example, the oxidation of the hydroxymethyl group could lead to the formation of formyl or carboxyl derivatives of the parent molecule or its subsequent degradation products.
| Oxidizing Agent | Proposed Intermediate(s) | Potential Final Product(s) | Influencing Factors |
| Hydrogen Peroxide (H₂O₂) | (Hydroxymethyl)formamidine sulfinic acid, this compound dioxide | (Hydroxymethyl)urea, Sulfinate, Carbon dioxide, Ammonia (B1221849) | pH, Temperature |
| Permanganate (B83412) (MnO₄⁻) | Oxidized sulfur species, Aldehyde/Carboxylic acid derivatives | Urea derivatives, Sulfur oxides, Carboxylic acids | pH |
| Halogens (e.g., I₂, Br₂) | N,N'-bis(hydroxymethyl)formamidine disulfide | Urea derivatives, Sulfur compounds | Solvent, pH |
Detailed Research Findings:
Studies on the oxidation of thiourea and its derivatives have provided insights into the potential degradation mechanisms of this compound. The oxidation of 1,3-diphenyl thiourea with cetyltrimethylammonium permanganate has been shown to yield 1,3-diphenyl urea and elemental sulfur, indicating the conversion of the thiocarbonyl group to a carbonyl group. humanjournals.com
Furthermore, research on the reaction of thiourea with hydrogen peroxide has elucidated the role of pH in determining the reaction products. p2infohouse.org At a pH below 1, formamidine (B1211174) disulfide dihydrochloride (B599025) is the primary product. p2infohouse.org However, in a neutral or alkaline medium, the reaction proceeds through a thiourea dioxide intermediate which then hydrolyzes. p2infohouse.org These findings suggest that the oxidative degradation of this compound would also be highly pH-dependent, with different products being favored under acidic versus neutral or alkaline conditions.
The reactivity of the hydroxymethyl group is also a critical factor. The oxidation of hydroxymethyl groups to aldehydes or carboxylic acids is a well-established transformation in organic chemistry. numberanalytics.com This suggests that under strong oxidizing conditions, the hydroxymethyl moieties of this compound would likely be converted to their corresponding oxidized forms.
Advanced Characterization Techniques for Hydroxymethyl Thiourea and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the identity and purity of (Hydroxymethyl)thiourea. Each method probes different aspects of the molecule's structure, offering complementary information.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's covalent bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic bands that confirm its structure. Key vibrations include those from the O-H, N-H, C=S, and C-O groups. vulcanchem.com The N-H stretching vibrations typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. researchgate.net For the parent thiourea (B124793) molecule, vibrations observed around 3371 cm⁻¹, 3259 cm⁻¹, and 3156 cm⁻¹ are indicative of different N-H group environments. iosrjournals.org The presence of the hydroxymethyl group introduces a distinct O-H stretching band, often seen around 3440 cm⁻¹, and a C-O stretching vibration, which is typically observed near 1040 cm⁻¹. vulcanchem.comresearchgate.net
The thioamide group gives rise to several characteristic bands. A sharp peak around 1585 cm⁻¹ can be assigned to the thioamide (C=S) asymmetric stretching vibration. iosrjournals.org The C=S bond, a key feature of thioureas, also presents a stretching vibration at lower frequencies, often between 1050-1200 cm⁻¹. ukm.my The deformation vibration of the N-H group is also a notable feature. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric, non-polar bonds. The main characteristic Raman bands for the thiourea core are observed for N-C-N symmetric stretching (around 1371 cm⁻¹), C-N stretching coupled with NH₂ rocking (around 1094 cm⁻¹), and C=S stretching modes (around 733 cm⁻¹). researchgate.net These vibrations are crucial for analyzing the effects of substitution and coordination in derivatives and metal complexes. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| O-H Stretch | ~3440 | FTIR | researchgate.net |
| N-H Stretch | 3150 - 3371 | FTIR | iosrjournals.org |
| Thioamide (C=S) Asymmetric Stretch | ~1585 | FTIR | iosrjournals.org |
| N-C-N Symmetric Stretch | ~1371 | Raman | researchgate.net |
| C-N Stretch | ~1094 | Raman | researchgate.net |
| C-O Stretch (Hydroxymethyl) | ~1040 | FTIR | vulcanchem.comresearchgate.net |
| C=S Stretch | ~733 | Raman | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound and its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are particularly diagnostic, typically appearing as a distinctive signal around δ 4.5 ppm. vulcanchem.com In a related, more complex derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the N-CH₂-OH protons appear as doublets of doublets between δ 4.6 and 5.4 ppm, indicating a complex spin-spin coupling environment. mdpi.com The protons of the N-H groups and the O-H group are also observable and often appear as broad signals that can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms. The most characteristic signal in the spectrum of this compound is that of the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears downfield, typically around δ 180 ppm. vulcanchem.com The carbon of the hydroxymethyl group (-CH₂OH) is found much further upfield; for instance, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, this carbon signal appears at approximately δ 66-67 ppm. mdpi.com
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of ¹H and ¹³C signals. HMQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. mdpi.com These advanced experiments are crucial for confirming the connectivity within the molecule, especially for complex derivatives where simple 1D spectra may be ambiguous. mdpi.comacs.org The use of 2D NMR has been confirmed as a sensitive tool for evaluating the detailed structure of complex molecules. nih.gov
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹³C | C=S (Thiocarbonyl) | ~180 | vulcanchem.com |
| ¹³C | -CH₂OH (Hydroxymethyl) | ~66 | mdpi.com |
| ¹H | -CH₂OH (Hydroxymethyl) | ~4.5 - 5.4 | vulcanchem.commdpi.com |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The parent thiourea molecule exhibits two main absorption maxima in its UV spectrum, located around 236 nm and 196 nm. sielc.com These bands are attributed to the n→π* (excitation of a non-bonding electron from the sulfur atom to a π* anti-bonding orbital) and π→π* (excitation of an electron from a π bonding to a π* anti-bonding orbital) transitions of the thiocarbonyl chromophore, respectively. researchgate.net
The spectrum of this compound is expected to show similar transitions. The position and intensity of these absorption bands can be influenced by the solvent and by the presence of other chromophores or auxochromes in its derivatives. For example, extending the electron conjugation in the molecule typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. ukm.my
X-ray Crystallography and Structural Elucidation
While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive, three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline compound. The structure of 1,3-Bisthis compound, a closely related derivative, has been successfully characterized using this method. evitachem.com Analysis of thiourea derivatives frequently reveals extensive networks of hydrogen bonds, which dictate the crystal packing. researchgate.netnih.gov A common feature in the crystal structures of N-substituted thioureas is the formation of centrosymmetric dimers through intermolecular N−H···S=C hydrogen bonds, often creating a characteristic R²₂(8) ring motif. rsc.org The hydroxymethyl group in this compound adds further possibilities for intra- and intermolecular hydrogen bonding via its hydroxyl (O-H) group, which can act as both a donor and an acceptor. This technique provides unequivocal data on molecular conformation, such as the planarity of the thiourea unit and the orientation of the hydroxymethyl substituent. conicet.gov.ar
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |
| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. |
| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for H-bonds. |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. While single-crystal analysis is performed on one perfect crystal, PXRD provides a diffraction pattern characteristic of the polycrystalline material as a whole. It is an essential tool for phase identification, confirming that the bulk sample corresponds to the structure determined by single-crystal analysis. manchester.ac.uk Furthermore, PXRD is used to assess sample purity, detect the presence of different crystalline phases (polymorphs), and study crystalline transformations upon processing or storage.
Compound Index
| Compound Name |
|---|
| This compound |
| 1,3-Bisthis compound |
| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione |
| Formaldehyde (B43269) |
| Thiourea |
Thermal Analysis Methodologies
Thermal analysis techniques are fundamental in determining the stability and decomposition behavior of this compound and its derivatives under controlled temperature programs.
Thermogravimetric analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound and its derivatives.
Studies on various thiourea derivatives have demonstrated the utility of TGA in establishing their thermal decomposition mechanisms. akjournals.comresearchgate.net For instance, the thermal behavior of N-acyl-N'-aryl thiourea derivatives was investigated using TGA, revealing that these compounds are stable up to 160 °C. nih.gov In another study, TGA was used to determine the degradation onset of thiourea derivatives, finding that they decompose at temperatures significantly higher than their expected operational temperatures. tubitak.gov.trtubitak.gov.tr The thermal decomposition of thiourea itself has been shown to be a complex process, with the release of various gaseous products like ammonia (B1221849), hydrogen sulfide (B99878), and isothiocyanic acid upon heating. researchgate.net
The thermal stability of deep eutectic solvents (DESs) based on choline (B1196258) chloride (ChCl) and thiourea or its N-methylated derivatives has also been assessed by TGA. The onset decomposition temperatures were determined for various molar ratios, as shown in the table below. pku.edu.cn
| Deep Eutectic Solvent (ChCl:HBD, molar ratio) | Tonset (°C) | T5% (°C) | THBD (°C) | ΔT (°C) |
| ChCl:thiourea, 1:2 | 187.0 | 211.4 | 183.8 | 3.2 |
| ChCl:N-methyl thiourea, 1:2 | 192.6 | 229.2 | 172.2 | 20.4 |
| ChCl:N,N'-dimethyl thiourea, 1:2 | 188.1 | 220.0 | 186.4 | 1.7 |
| HBD: Hydrogen Bond Donor | ||||
| Tonset: Onset decomposition temperature | ||||
| T5%: Temperature at 5% weight loss | ||||
| THBD: Decomposition temperature of the pure hydrogen bond donor | ||||
| ΔT = Tonset - THBD |
These TGA studies provide essential data on the thermal limits and decomposition pathways of this compound and related compounds, which is vital for their handling and application in various fields.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. nih.gov
In the context of thiourea and its derivatives, DSC provides valuable information on their phase behavior and thermal properties. For example, DSC has been used to investigate the phase transitions of thiourea inclusion compounds, revealing endothermic and exothermic peaks corresponding to structural changes upon heating and cooling. researchgate.net Studies on N-acyl-N'-aryl thiourea derivatives have utilized DSC to characterize their liquid crystal properties. beilstein-journals.org
The thermal properties of a series of thiourea derivatives prepared as phase change materials were characterized using DSC. tubitak.gov.trtubitak.gov.tr The melting and freezing temperatures, along with the latent heats of fusion and crystallization, were determined to assess their potential for thermal energy storage. tubitak.gov.trtubitak.gov.tr
| Thiourea Derivative | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Freezing Temperature (°C) | Latent Heat of Freezing (J/g) |
| 1,3-didodecanoyl thiourea | - | 114.6 | - | -110.0 |
| 1,3-ditetradecanoyl thiourea | - | 119.5 | - | -122.4 |
| 1,3-dihexadecanoyl thiourea | - | 148.8 | - | -142.7 |
Furthermore, DSC has been employed to study the thermal decomposition of thiourea and its oxides, providing insights into their thermodynamic properties and decomposition kinetics. nih.gov The melting point and decomposition peak of 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate, a high-energy plasticizer, were determined using DSC to be 86.37 °C and 185.79 °C, respectively. sioc-journal.cn
Advanced Surface and Microscopic Characterization
Advanced surface and microscopic characterization techniques are indispensable for visualizing the morphology and determining the elemental composition of this compound and its derivatives, particularly when they are applied as films or coatings.
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It is frequently used to examine the surface morphology of materials and how it changes after certain treatments.
In the study of corrosion inhibitors, SEM is used to visualize the protective film formed by inhibitor molecules on a metal surface. For instance, SEM analysis has shown that in the absence of an inhibitor, a steel surface is severely damaged in an acidic solution. semanticscholar.org However, in the presence of thiourea derivatives, the surface is significantly protected, with a reduction in pitting and crevice corrosion. semanticscholar.orgscu.edu.cnscispace.com SEM images of mild steel surfaces have demonstrated the formation of a dense and complete protective film by thiourea derivatives, which inhibits contact between the corrosive medium and the steel substrate. scu.edu.cn The morphology of mild steel in the absence and presence of thiourea-based inhibitors has been studied, confirming the formation of a protective layer. materials.international
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides information on the elemental composition of the surface being examined.
In corrosion inhibition studies, EDX analysis of mild steel surfaces treated with thiourea derivatives confirms the presence of elements from the inhibitor molecules, such as sulfur and nitrogen, within the protective film. materials.internationalresearchgate.net This confirms the adsorption of the inhibitor onto the metal surface. researchgate.net The elemental analysis of a mild steel surface after immersion in a corrosive solution with and without a thiourea-based inhibitor can quantify the elements present, providing evidence of the protective layer's composition. materials.international
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. jefferson.edu AFM is used to obtain three-dimensional topographical images of a sample's surface and can also be used to measure nanomechanical properties like stiffness and adhesion. jefferson.edumdpi.com
In the context of corrosion inhibition, AFM has been used to characterize the nature of the protective film formed by thiourea and its derivatives on metal surfaces. ijmer.commzu.edu.in Studies have shown that the surface of carbon steel is significantly smoother after being immersed in a solution containing a thiourea-based inhibitor system compared to the polished metal surface or the surface exposed to the corrosive environment alone. ijmer.com This smoothness is attributed to the formation of a compact and protective film on the metal surface. ijmer.com AFM can quantify surface roughness, and a decrease in roughness parameters indicates the formation of a more uniform protective layer. ijmer.com For example, in one study, the root mean square roughness of a polished carbon steel surface was found to be significantly lower than that of a corroded surface, and the addition of a thiourea-based inhibitor led to a smoother surface, confirming the formation of a protective film. ijmer.com
Elemental Compositional Analysis
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound and its derivatives, this is typically achieved using a CHNS/O analyzer, which determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and identity. uobabylon.edu.iqniscpr.res.inrdd.edu.iqresearchgate.netscience.gov
The theoretical elemental composition can be calculated from the molecular formula of the compounds. For instance, N-(Hydroxymethyl)thiourea has a molecular formula of C₂H₆N₂OS. A common derivative, 1,3-Bisthis compound, possesses the molecular formula C₃H₈N₂O₂S. evitachem.comnih.gov The purity of synthesized thiourea derivatives is often confirmed by ensuring the elemental analysis data is in good agreement with the theoretical values. uobabylon.edu.iq
Below is a table detailing the theoretical elemental composition of this compound and one of its common derivatives.
| Compound Name | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Oxygen (O) % | Sulfur (S) % |
| This compound | C₂H₆N₂OS | 22.63 | 5.70 | 26.39 | 15.07 | 30.21 |
| 1,3-Bisthis compound | C₃H₈N₂O₂S | 26.46 | 5.92 | 20.57 | 23.49 | 23.55 |
Note: The values in this table are theoretical and calculated based on the provided molecular formulas.
In research, the synthesis of various thiourea derivatives is routinely validated through elemental analysis, where the found percentages for C, H, N, and S are reported to be within ±0.4% of the calculated theoretical values, confirming the successful synthesis of the target molecules. nih.gov
Calorimetric Techniques (e.g., Isothermal Titration Calorimetry)
Calorimetric techniques are employed to study the thermal properties and binding interactions of molecules. While direct characterization of this compound by Isothermal Titration Calorimetry (ITC) is not commonly reported, the technique is extensively used to investigate the binding thermodynamics of thiourea derivatives with various receptors, such as proteins or metal ions. acs.orgresearchgate.netmdpi.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This information is invaluable for understanding the forces driving the binding process.
A typical ITC experiment involves titrating a solution of the thiourea derivative into a solution containing the binding partner. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting isotherm provides the thermodynamic parameters of the interaction.
The table below illustrates the type of data that can be obtained from an ITC experiment studying the binding of a thiourea derivative to a hypothetical receptor.
| Thermodynamic Parameter | Symbol | Typical Value/Unit | Information Provided |
| Association Constant | Kₐ | M⁻¹ | Strength of the binding interaction. |
| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed during binding. |
| Entropy Change | TΔS | kcal/mol | Change in disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | kcal/mol | Overall spontaneity of the binding process. |
| Stoichiometry | n | - | Molar ratio of the binding partners in the complex. |
Other calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the thermal stability of thiourea derivatives. nih.govbibliotekanauki.pl DSC can be used to determine melting points and phase transitions, while TGA provides information on the decomposition temperature of the compound. For instance, thermodynamic analysis of thiourea itself has been conducted using simultaneous TG, DTG, and DSC measurements to understand its thermal decomposition. nih.gov
Theoretical and Computational Chemistry of Hydroxymethyl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of (hydroxymethyl)thiourea. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on thiourea (B124793) derivatives have been conducted using various functionals and basis sets, such as B3LYP with 6-311++G(d,p) or DEF2-TZVP, to optimize molecular geometries and calculate electronic properties. nih.govusm.my These calculations provide data on bond lengths, bond angles, and dihedral angles.
| Parameter | Typical Calculated Value | Reference |
| C=S Bond Length | 1.67 - 1.70 Å | mdpi.commdpi.com |
| C-N Bond Length | ~1.38 Å | mdpi.com |
| N-C-N Bond Angle | ~118° - 120° | mst.edu |
| S-C-N Bond Angle | ~120° - 122° | mst.edu |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. nih.govmdpi.com
Table 2: Frontier Molecular Orbital Energies from DFT Calculations for a Thiourea Derivative Note: Data from N-Phenylmorpholine-4-carbothioamide (HPMCT) is used as an illustrative example.
| Molecular Orbital | Energy (eV) | Reference |
| HOMO | -5.793 | mdpi.com |
| LUMO | -1.232 | mdpi.com |
| Energy Gap (ΔE) | 4.561 | mdpi.com |
The flexibility of the C-N bonds in thiourea derivatives allows for the existence of different conformers, a phenomenon known as conformational polymorphism. usm.myusm.my Computational studies, particularly using DFT, can predict the relative stability of these different spatial arrangements, such as cis-trans and trans-trans configurations. usm.myusm.my
These studies involve rotating specific bonds and calculating the energy of each resulting conformation. For symmetrically substituted thioureas, the trans-trans configuration is often the experimentally observed form, but calculations have shown that a cis-trans configuration can also be stable, sometimes even more so than the trans-trans form. usm.myusm.my The stability of these conformers is governed by non-covalent interactions, such as intramolecular hydrogen bonds (e.g., CH···HN and CH···S). usm.my In this compound, the hydroxyl group can form strong intramolecular hydrogen bonds with the nitrogen or sulfur atoms, which would significantly influence the conformational preferences and the stability of the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. These simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interatomic forces.
MD simulations can elucidate the interactions of this compound with solvents and other molecules. scispace.com By placing the molecule in a simulated box of solvent (e.g., water) and running the simulation for a set time (often nanoseconds), researchers can analyze its conformational changes and intermolecular interactions, such as hydrogen bonding. scispace.comnih.gov
For thiourea derivatives, MD simulations have been used to study their interactions with water, identifying which atoms are most involved in hydrogen bonding. scispace.comresearchgate.net The sulfur and nitrogen atoms are typically key interaction sites. scispace.com Such simulations are also employed to understand the binding of thiourea compounds to biological targets like proteins, providing insights into binding stability and the specific amino acid residues involved in the interaction. nih.govnih.govrsc.org The simulation time for these studies can range from 10 ns to 100 ns, at standard temperature and pressure. scispace.comnih.gov
Computational modeling is instrumental in understanding the adsorption mechanisms of molecules onto various surfaces. The sulfur atom in thiourea and its derivatives makes them effective chelating agents for heavy metals, and their adsorption onto surfaces is of significant interest. researchgate.net
Modeling studies can reveal the nature of the interactions between the adsorbent and the adsorbate. The adsorption mechanism can involve electrostatic attractions, hydrogen bonding, and n-π stacking interactions. researchgate.net While direct MD simulations of this compound adsorption were not found, the principles can be inferred from related systems. For instance, the adsorption of dyes onto chitosan-based materials has been studied, revealing that the process is often well-described by models like the Langmuir isotherm and pseudo-second-order kinetics. researchgate.netmdpi.com Computational models can help visualize the binding orientation and calculate binding energies, confirming the types of forces that dominate the adsorption process. The efficiency of desorption and regeneration of the adsorbent material can also be assessed, which depends on the strength and nature of the adsorption interactions. acs.org
Topological and Bonding Analyses
Topological and bonding analyses are pivotal in understanding the distribution of electrons within a molecule, which in turn defines its chemical bonds and structure. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) are employed to visualize and quantify the nature of chemical interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This approach allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.
Key to the AIM analysis is the identification of bond critical points (BCPs), which are locations where the gradient of the electron density is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer quantitative insights into the nature of the chemical bonds.
Table 1: Illustrative AIM Parameters for Bonds in this compound This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C=S | ~0.4 - 0.6 | Positive | Polar covalent bond with significant charge depletion |
| C-N | ~0.2 - 0.3 | Negative | Covalent bond with shared electron density |
| N-H | ~0.3 - 0.4 | Negative | Polar covalent bond |
| C-O | ~0.2 - 0.3 | Negative | Covalent bond |
| O-H | ~0.3 - 0.4 | Negative | Polar covalent bond |
A negative value of the Laplacian (∇²ρ) at a BCP indicates a concentration of electron density, characteristic of a shared interaction (covalent bond). Conversely, a positive Laplacian suggests a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals forces.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization in a molecule, providing a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, and a value around 0.5 corresponds to a region with gas-like electron density.
For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to:
The core electrons of the carbon, nitrogen, oxygen, and sulfur atoms.
The covalent bonds between the atoms.
The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms.
This visualization aids in understanding the molecule's reactivity, as regions of high electron localization (lone pairs) often represent nucleophilic sites.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions within and between molecules. It plots the RDG against the sign of the second eigenvalue (λ₂) of the electron-density Hessian multiplied by the electron density. This analysis reveals regions of:
Strong attraction (hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.
Weak van der Waals interactions: Indicated by values of sign(λ₂)ρ close to zero.
Strong steric repulsion: Corresponding to large positive values of sign(λ₂)ρ.
An RDG analysis of this compound would be particularly useful in identifying intramolecular hydrogen bonds, for instance, between the hydroxyl group and the thiocarbonyl sulfur or a nitrogen atom. These interactions can significantly influence the molecule's conformation and stability.
Computational Prediction of Reactivity and Selectivity
Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules. These methods are often based on the analysis of the molecule's electronic structure, such as its frontier molecular orbitals (FMOs) and electrostatic potential.
Frontier Molecular Orbital (FMO) Theory
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, a computational analysis would determine the energies and spatial distributions of the HOMO and LUMO. It is expected that the HOMO would be localized on the sulfur and nitrogen atoms due to their lone pairs, making these the primary sites for electrophilic attack. The LUMO is likely to be distributed over the thiocarbonyl (C=S) group, indicating this region as the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
An MEP analysis of this compound would likely show negative potential around the sulfur and oxygen atoms, and to a lesser extent, the nitrogen atoms, confirming their roles as nucleophilic centers. Positive potential would be expected around the hydrogen atoms, particularly the one attached to oxygen and those on the nitrogen atoms, making them potential sites for hydrogen bonding or interaction with nucleophiles.
While specific computational studies predicting the reactivity of this compound are not prevalent in the literature, the general principles of FMO theory and MEP analysis provide a robust framework for understanding its chemical behavior.
Coordination Chemistry of Hydroxymethyl Thiourea As a Ligand
Ligand Design and Denticity
The design of (Hydroxymethyl)thiourea as a ligand is centered on its multiple functional groups that can participate in coordination. The thiocarbonyl group (C=S), the amino groups (-NH2), and the hydroxymethyl group (-CH2OH) all offer potential binding sites for metal ions. The presence of nucleophilic sulfur, nitrogen, and oxygen atoms allows for the formation of various stable coordination compounds. mdpi.comresearchgate.net This multi-donor capability is fundamental to its versatile denticity. mdpi.com
This compound and its derivatives can exhibit variable coordination modes, acting as monodentate or bidentate ligands. mdpi.com
Monodentate Coordination: In its neutral form, the most common mode of coordination is monodentate, occurring through the soft sulfur atom of the thiocarbonyl group. mdpi.comnih.govnih.gov This is a prevalent bonding mode for many thiourea-type ligands when reacted with metal salts in a neutral medium. mdpi.com For instance, complexes with the general formula [MCl₂(L)₂] (where L is a thiourea (B124793) derivative) often feature monodentate coordination via the sulfur atom. mdpi.com
Bidentate Coordination: Upon deprotonation, typically in a basic medium, this compound can act as a bidentate chelating ligand. mdpi.com Chelation can occur through different combinations of its donor atoms:
S, N Chelation: The ligand can coordinate to a metal center via the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. mdpi.com This mode is often observed when the reaction is carried out in the presence of a base, which facilitates the deprotonation of a nitrogen atom. mdpi.com
O, S Chelation: Another common bidentate mode involves coordination through the carbonyl oxygen and the thione sulfur, especially in N-acylthiourea derivatives. nih.govnih.gov For this compound, deprotonation of the hydroxyl group could facilitate a similar S, O chelation.
The flexibility to switch between monodentate and bidentate coordination makes this compound a highly adaptable ligand in inorganic synthesis. mdpi.com
The coordination behavior of this compound is governed by the distinct properties of its sulfur, nitrogen, and oxygen donor atoms. jocpr.com
Sulfur: As a soft donor atom, the sulfur of the thiocarbonyl group shows a high affinity for soft and borderline metal ions, such as Pd(II), Pt(II), Cu(I), Ag(I), and Hg(II). researchgate.netnih.gov Coordination through sulfur is the most frequently observed binding mode. mdpi.com
Nitrogen: The nitrogen atoms of the amino groups are harder donor sites compared to sulfur. They can coordinate to a variety of transition metals, often participating in chelation with the sulfur atom to enhance complex stability. mdpi.comchemijournal.com
Oxygen: The oxygen atom of the hydroxymethyl group is a hard donor. nih.gov This allows the ligand to also bind effectively with hard metal ions. The combination of a soft sulfur donor with hard oxygen and nitrogen donors makes ligands like this compound particularly versatile, enabling them to form stable complexes with a wide range of metals. nih.govnih.gov
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. jocpr.com The ligand is usually dissolved in a solvent like ethanol, and a solution of the metal salt (e.g., metal chloride or acetate) is added, often dropwise. jocpr.comresearchgate.net The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. researchgate.netuobabylon.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and purified by recrystallization. jocpr.com
This compound and its analogs form complexes with a wide array of transition metals. The specific metals studied with similar thiourea derivatives highlight the broad applicability.
Complexes with Pt, Pd, Cu, Hg: Studies on the analogous ligand N-Phenylmorpholine-4-carbothioamide (HPMCT) have shown the formation of complexes with the general formula [MCl₂(HPMCT)₂] where M = Cu(II), Pd(II), Pt(II), and Hg(II). In these cases, the ligand coordinates as a monodentate donor through the sulfur atom. mdpi.com
Complexes with Ni, Cu, Zn, Cd: In the presence of a base, the same HPMCT ligand forms bidentate chelates of the type [M(PMCT)₂] with M = Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II), coordinating through both sulfur and nitrogen atoms. mdpi.com
Complexes with Fe, Co, Mn: Research on α,α-Diphenyl-α-hydroxy thiourea, which also contains a hydroxyl group, has demonstrated the synthesis of complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), typically with a general formula of [M(L)₂X₂]. uobabylon.edu.iq
These examples demonstrate the capacity of hydroxyl-functionalized thioureas to coordinate with a variety of d-block elements.
Reaction conditions play a critical role in determining the final structure of the metal complex. Key factors include the metal-to-ligand molar ratio, the solvent, and, most significantly, the pH of the reaction medium. mdpi.com
The influence of pH is particularly evident in the denticity of the ligand. For example, in a neutral medium, the thiourea derivative HPMCT acts as a neutral monodentate ligand, coordinating through the sulfur atom to form complexes like [MCl₂(κ¹S-HPMCT)₂]. mdpi.com However, in a basic medium (e.g., with the addition of triethylamine), the ligand undergoes deprotonation and coordinates as a bidentate chelating agent via its sulfur and nitrogen atoms, leading to complexes with the stoichiometry [M(κ²S,N-PMCT)₂]. mdpi.com This change in coordination mode directly impacts the stoichiometry and the geometry of the resulting complex, which can range from square planar for Pd(II) to tetrahedral for Zn(II). mdpi.comnih.gov
| Reaction Condition | Ligand Behavior | Resulting Complex Type | Example Metal Ions |
| Neutral Medium | Monodentate (via S atom) | [MCl₂(L)₂] | Cu(II), Pd(II), Pt(II) |
| Basic Medium | Bidentate (via S, N atoms) | [M(L)₂] | Ni(II), Cu(II), Zn(II) |
Structural Characterization of Metal Complexes
The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms involved in coordination. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding. jocpr.com Similarly, changes in the frequency of N-H bands can suggest coordination through nitrogen. ksu.edu.tr The disappearance of an N-H stretching band, coupled with a shift in C=S frequency, is strong evidence for deprotonation and bidentate S, N chelation. mdpi.comksu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize these complexes. In ¹³C NMR, a significant shift in the signal for the C=S carbon upon complexation confirms the coordination of the sulfur atom to the metal center. nih.gov In ¹H NMR, the disappearance of the N-H proton signal can indicate deprotonation and involvement in bonding. jocpr.com
Elemental Analysis and Molar Conductivity: Elemental analysis (CHN) is used to confirm the proposed stoichiometry of the synthesized complexes. mdpi.com Molar conductivity measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytes or non-electrolytes, providing insight into their ionic nature. mdpi.comjocpr.com
Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, or octahedral), and intermolecular interactions within the crystal lattice. nih.gov
| Technique | Information Provided |
| FT-IR Spectroscopy | Identifies donor atoms (S, N, O) by observing shifts in vibrational frequencies (C=S, N-H, O-H). |
| NMR Spectroscopy (¹H, ¹³C) | Confirms coordination sites, particularly the C=S carbon shift, and detects deprotonation. |
| Elemental Analysis | Determines the empirical formula and confirms the stoichiometry of the complex. |
| Molar Conductivity | Indicates the electrolytic or non-electrolytic nature of the complex in solution. |
| X-ray Diffraction | Provides definitive molecular structure, including bond lengths, angles, and overall geometry. |
Crystallographic Studies of Metal-Thiourea Coordination Compounds
While comprehensive crystallographic data for metal complexes specifically with the this compound ligand are not extensively documented in publicly accessible literature, the coordination behavior of thiourea and its derivatives has been widely studied. These studies provide a foundational understanding of how this compound is likely to interact with metal ions.
Thiourea typically coordinates to metal ions through its sulfur atom, acting as a monodentate ligand. However, bidentate coordination involving both sulfur and nitrogen atoms is also possible, particularly in derivatives with suitable substituents. In the case of this compound, the presence of the hydroxymethyl group (-CH₂OH) introduces the possibility of coordination through the oxygen atom, potentially leading to chelation or bridging behavior.
X-ray diffraction studies on related thiourea-metal complexes have elucidated key structural parameters. For instance, in complexes of N-phenylmorpholine-4-carbothioamide (HPMCT), a thiourea derivative, both monodentate coordination via the sulfur atom and bidentate chelation through sulfur and nitrogen atoms have been observed. mdpi.comsemanticscholar.org The specific coordination mode is often influenced by the metal ion, the reaction conditions, and the presence of other ligands. It is anticipated that crystallographic analysis of this compound complexes would reveal similar coordination versatility, with the hydroxymethyl group potentially influencing the crystal packing through hydrogen bonding.
Table 1: Anticipated Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Potential Structural Role |
| Monodentate | S | Terminal ligand |
| Bidentate (Chelating) | S, O | Formation of a stable chelate ring |
| Bridging | S, O or S, N | Formation of polynuclear complexes |
Spectroscopic Signatures of Complex Formation
Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes in the absence of single-crystal X-ray data. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for studying the coordination of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes upon coordination to a metal ion. For this compound, key vibrational bands to monitor include the C=S, N-H, and O-H stretching frequencies.
ν(C=S): Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration. This is due to the weakening of the C=S bond upon donation of electron density from the sulfur to the metal center. In studies of HPMCT complexes, a shift to a lower wavenumber of 11–42 cm⁻¹ was observed for the ν(C=S) band, indicating coordination through the sulfur atom. mdpi.com
ν(N-H): Changes in the N-H stretching frequency can indicate the involvement of the nitrogen atom in coordination. A shift to lower frequency is expected if the nitrogen atom coordinates to the metal.
ν(O-H): The broad O-H stretching band of the hydroxymethyl group would be expected to shift upon coordination of the oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment upon complexation.
¹H NMR: The chemical shifts of the protons in the vicinity of the coordination sites are expected to change. For example, the protons of the -CH₂- group in the hydroxymethyl moiety would be sensitive to the coordination of the adjacent oxygen atom. Similarly, the N-H protons would show a shift upon nitrogen coordination. In HPMCT complexes, the N-H proton signal showed a downfield shift upon coordination, suggesting an increase in electron density on this proton and coordination through the sulfur atom of the thiocarbonyl group. mdpi.com
¹³C NMR: The resonance of the C=S carbon is particularly diagnostic. A downfield shift of the C=S carbon signal upon coordination indicates a decrease in electron density at the carbon atom, consistent with sulfur coordination. For HPMCT complexes, a downfield shift of about 6 ppm was observed for the thiocarbonyl carbon. mdpi.com
Table 2: Expected Spectroscopic Shifts for this compound Upon S-Coordination
| Spectroscopic Technique | Functional Group | Expected Shift | Rationale |
| IR | C=S | Decrease in frequency | Weakening of the C=S bond |
| ¹³C NMR | C=S | Downfield shift | Deshielding of the carbon atom |
| ¹H NMR | N-H | Downfield shift | Change in electronic environment |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of metal-(Hydroxymethyl)thiourea complexes are determined by the nature of the metal ion, its oxidation state, and the coordination geometry. While specific data for this compound complexes are scarce, general principles from related thiourea complexes can be applied.
The ligand field created by this compound will influence the d-orbital splitting of the metal center, which in turn dictates the electronic transitions and magnetic behavior. Thiourea is generally considered a weak-field ligand, leading to high-spin complexes for first-row transition metals.
Electronic Spectra (UV-Vis): The electronic spectra of these complexes are expected to show bands arising from d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. The energies of these transitions provide information about the ligand field strength and the coordination geometry. For instance, octahedral and tetrahedral complexes will exhibit characteristic spectral patterns.
Magnetic Properties: Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex and thus distinguish between high-spin and low-spin configurations. For paramagnetic complexes, the magnetic moment can be calculated and compared to the spin-only value to infer the geometry and the extent of orbital contribution. For example, studies on N-(hydroxy)-N,N-diphenyl thiourea complexes showed high-spin octahedral geometries for iron(II) and cobalt(II). amazonaws.com It is plausible that this compound complexes with these metals would exhibit similar magnetic behavior.
Catalytic Applications of Metal-Thiourea Complexes
Metal complexes derived from thiourea ligands have shown promise in various catalytic applications, leveraging the electronic and steric properties of the ligand to influence the activity and selectivity of the metal center. nih.gov
Organometallic Catalysis Mediated by this compound Ligands
While specific examples of organometallic catalysis directly employing this compound are not widely reported, the broader class of thiourea-derived ligands has been successfully used in several important transformations. nih.gov These ligands are often valued for their strong coordination to late transition metals like palladium, which are active in cross-coupling reactions.
The this compound ligand, when coordinated to a metal center, can influence the catalytic cycle in several ways:
Electron Donation: The sulfur donor atom can modulate the electron density at the metal center, affecting its reactivity in oxidative addition and reductive elimination steps.
Steric Hindrance: The hydroxymethyl group, along with other substituents, can create a specific steric environment around the metal, which can influence the selectivity of the reaction.
Secondary Interactions: The hydroxyl group can participate in hydrogen bonding with substrates or reagents, potentially orienting them for the catalytic transformation.
It is hypothesized that metal complexes of this compound could be effective catalysts for reactions such as Heck and Suzuki couplings, where palladium-thiourea complexes have shown high activity. core.ac.uk
Ligand Design for Enhanced Catalytic Activity
The design of the thiourea ligand is crucial for optimizing the performance of the metal catalyst. nih.gov For this compound, several modifications could be envisioned to enhance its catalytic activity:
Introduction of Bulky Groups: Incorporating sterically demanding groups on the nitrogen atoms can increase the stability of the catalyst and promote reductive elimination, a key step in many cross-coupling reactions.
Modification of the Hydroxymethyl Group: The hydroxyl group could be functionalized to introduce additional donor atoms for stronger chelation or to append moieties that can engage in specific non-covalent interactions with the substrate.
Chiral Modifications: The synthesis of chiral derivatives of this compound could lead to the development of catalysts for asymmetric synthesis, a highly desirable goal in modern chemistry. The development of bifunctional thiourea catalysts, which combine a Lewis basic site with the hydrogen-bonding capability of the thiourea, has been a successful strategy in organocatalysis and could be translated to organometallic systems.
The exploration of this compound and its derivatives as ligands in coordination chemistry and catalysis is an active area of research. The insights gained from related thiourea systems provide a strong foundation for the future design and application of these versatile compounds.
Applications of Hydroxymethyl Thiourea in Advanced Materials Science
Polymer and Resin Chemistry
The unique chemical structure of (hydroxymethyl)thiourea, featuring both amine and hydroxyl functional groups, makes it a valuable precursor in the synthesis of thermosetting resins and a component in creating complex polymer networks.
Synthesis of Thiourea-Formaldehyde Resins
Thiourea-formaldehyde (TF) resins are synthesized through the reaction of thiourea (B124793) with formaldehyde (B43269), a process in which this compound is a key intermediate. The synthesis is typically a two-step process involving hydroxymethylation followed by condensation.
The initial hydroxymethylation step involves the reaction of thiourea with formaldehyde, often in the presence of a base, to form mono-, di-, or tri-substituted hydroxymethyl-thiourea derivatives. evitachem.comkirj.ee The subsequent polycondensation stage is typically promoted under acidic conditions and at elevated temperatures, leading to the formation of a cross-linked three-dimensional network. nih.gov
Research has shown that the molar ratio of formaldehyde to thiourea (F/T) is a critical parameter influencing the structure and properties of the final resin. nih.govresearchgate.net For instance, a novel water-soluble TF resin was synthesized using an F/T mole ratio of 2.5:1. The hydroxymethylation was carried out at a pH of 7.0-8.0 and 60°C, followed by condensation at a pH of 4.5-5.0 and 80°C. nih.gov Studies have also found that maintaining an excess of formaldehyde during the reaction can transform lamellar crystal fragments into cross-linked microspheres. researchgate.net
Table 1: Synthesis Conditions for Thiourea-Formaldehyde (TF) Resin
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Reaction Type | Two-step: Hydroxymethylation & Condensation | Formation of water-soluble TF resin | nih.gov |
| F/T Molar Ratio | 2.5:1 | Optimized for specific resin properties | nih.gov |
| Hydroxymethylation pH | 7.0 - 8.0 | Formation of hydroxymethyl intermediates | nih.gov |
| Condensation pH | 4.5 - 5.0 | Promotes polycondensation and network formation | nih.gov |
| Synthesis Temperature | 55°C - 80°C | Controls reaction rate and resin structure | nih.govresearchgate.net |
Cross-linking Reactions and Network Formation
The formation of a stable, three-dimensional network through cross-linking is fundamental to the performance of thermosetting resins. In thiourea-formaldehyde systems, the hydroxymethyl groups are highly reactive and participate in condensation reactions, forming methylene (B1212753) or ether bridges between thiourea units. This process creates a rigid, cross-linked polymer network.
The extent and density of cross-linking significantly influence the material's mechanical and thermal properties. preprints.org For example, in the rubber industry, thiourea acts as a vulcanization accelerator, speeding up the formation of cross-links between polymer chains to produce more durable materials with enhanced strength and elasticity. nbinno.com A similar principle applies to TF resins, where a higher degree of cross-linking generally leads to increased hardness and thermal stability. The process of vulcanization involves the formation of a cross-linked network, which can be affected by temperature and leads to changes in the material's viscoelastic properties. preprints.org
The formation of these networks is not limited to bulk resins. Poly-thiourea formaldehyde has been used to create microcapsule shells through interfacial polymerization, where cross-linking at the interface of a core material results in a solid, robust shell structure. d-nb.info
Incorporation into Composite Materials
This compound and the resulting TF resins are incorporated into various matrices to create composite materials with enhanced properties. evitachem.com These composites leverage the inherent characteristics of the TF resin, such as thermal stability and strong adhesion.
A significant application is in the production of engineered wood panels, where formaldehyde-based resins are used as binders for materials like particleboard and plywood. rsc.org In a specific application, poly-thiourea formaldehyde (PTF) microcapsules were dispersed within an epoxy matrix and applied as a coating on stainless steel substrates, demonstrating its use in advanced protective composites. d-nb.info Furthermore, thiourea derivatives have been successfully integrated as reducing agents in two-component dental flowable composites, showcasing their utility in specialized, high-performance applications. nih.gov
Functional Materials Development
The distinct chemical properties of the thiourea moiety, particularly its ability to form hydrogen bonds and coordinate with metal ions, make this compound a valuable building block for a range of functional materials.
Development of Chemosensors and Recognition Materials
The thiourea group is an excellent hydrogen-bond donor and contains nucleophilic nitrogen and sulfur atoms, making it highly effective for the recognition of both anions and cations. rsc.org This has led to the development of numerous thiourea-based chemosensors. These sensors often incorporate a signaling unit, such as a chromophore or fluorophore, which changes its optical properties upon binding with the target analyte. nih.gov
The design of these receptors involves covalently attaching the thiourea group to an aromatic substituent that can enhance the bond with anions and delocalize charge upon interaction, producing a detectable signal. nih.gov Research has demonstrated the utility of thiourea derivatives in various recognition systems:
A ninhydrin (B49086) thiourea derivative has been used for the visual detection of Cu(II) ions in aqueous solutions. tsijournals.com
Chiral thiourea fluorescent probes have shown high selectivity and sensitivity for Zn²⁺ ions. mdpi.com
Thiourea derivatives have been employed as functional monomers in molecularly imprinted polymers (MIPs) for the specific recognition of arsenous acid (H₃AsO₃), where hydrogen bonds were identified as the key binding interaction. nih.gov
Table 2: Examples of this compound-Based Recognition Materials
| Sensor Type | Target Analyte | Principle of Operation | Source |
|---|---|---|---|
| Colorimetric Sensor | Cu(II) | Chelation with ninhydrin thiourea derivative | tsijournals.com |
| Fluorescent Probe | Zn²⁺ | Coordination with chiral thiourea Schiff base | mdpi.com |
| Molecularly Imprinted Polymer | H₃AsO₃ (As(III)) | Hydrogen bonding with thiourea functional monomer | nih.gov |
| Anion Receptor | Various Anions | Hydrogen bonding with chromophore-linked thiourea | nih.gov |
Applications in Adhesives and Flame Retardants
The polymeric nature and nitrogen/sulfur content of materials derived from this compound make them suitable for applications in adhesives and flame retardants.
Thiourea-formaldehyde resins are employed in adhesive formulations due to their strong bonding capabilities and durability. nbinno.com Beyond general use, thiourea-modified compounds have been developed as specialized curing agents. For instance, a thiourea-modified low molecular weight polyamide was synthesized to act as a room-temperature curing agent for epoxy resins, demonstrating its role in creating advanced adhesive systems. semanticscholar.orgrsc.org
In the realm of fire safety, nitrogen-containing compounds are known to function as effective flame retardants. specialchem.com When exposed to heat, they can release inert gases that dilute flammable volatiles or promote the formation of a stable char layer that insulates the underlying material. nih.gov The incorporation of thiourea can enhance the heat resistance of resin products. nbinno.com A notable application combines these two functionalities: a flame-retardant adhesive was developed by mixing a specialized flame retardant with a melamine-urea-formaldehyde (B8673199) (MUF) resin. This adhesive, when used in the production of ecological boards, achieved a B1-C flame retardancy level, demonstrating a practical and effective use of this chemistry in improving the fire safety of wood-based composite materials. nih.govresearchgate.net
Thermal Energy Storage Materials (Phase Change Materials)
This compound, as a derivative of thiourea, is part of a class of organic compounds investigated for their potential in thermal energy storage. These materials, known as phase change materials (PCMs), absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them highly suitable for applications such as solar energy storage, waste heat recovery, and temperature regulation in buildings and electronics. tubitak.gov.trresearchgate.net
The thermal energy storage performance of thiourea derivatives is attributed to the energy required to transform their crystalline structure from a solid to a liquid state. tubitak.gov.tr The integrity of the crystal lattice, which can be influenced by factors like the length of alkyl chains in the derivative, affects the amount of energy needed for this phase change. tubitak.gov.tr Research on various thiourea derivatives has demonstrated their potential as effective solid-liquid PCMs. These studies focus on characterizing their thermal properties, such as melting temperatures and latent heats of fusion and freezing, to assess their suitability for specific applications. researchgate.net
Accelerated thermal cycling tests are often performed on these materials to ensure their structural and thermal durability over numerous heating and cooling cycles. tubitak.gov.tr Furthermore, thermogravimetric analysis is used to determine the degradation temperature of these compounds, ensuring they are stable within their expected operating temperature range. researchgate.net The investigation into thiourea derivatives has revealed that they can possess considerable heat storage densities and appropriate melting temperatures for applications like solar space heating and air conditioning systems. tubitak.gov.tr
Table 1: Thermal Properties of Selected Thiourea Derivatives for Thermal Energy Storage
| Compound | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) |
|---|---|---|
| 1,3-didodecanoyl thiourea | 114.6 | -110.0 |
| 1,3-ditetradecanoyl thiourea | 119.5 | -122.4 |
| 1,3-dihexadecanoyl thiourea | 148.8 | -142.7 |
Data sourced from studies on thiourea derivatives after accelerated thermal cycling. tubitak.gov.trresearchgate.net
Environmental Remediation Technologies
This compound and related thiourea compounds are utilized in various environmental remediation technologies due to their ability to interact with and immobilize contaminants. These technologies address the removal and stabilization of pollutants in different environmental matrices. itrcweb.orggreener-h2020.euepa.gov
Adsorption and Chelation of Heavy Metal Ions
This compound, owing to the presence of sulfur and nitrogen atoms, can act as an effective chelating agent for heavy metal ions. mdpi.comnih.gov Chelation is a process where a compound, known as a ligand, binds to a central metal ion to form a stable, ring-like structure called a chelate. mdpi.com This process is crucial in environmental remediation for sequestering toxic heavy metals from contaminated water and soil. The sulfur and nitrogen atoms in the thiourea moiety have lone pairs of electrons that can be donated to form coordinate bonds with metal ions, effectively trapping them. mdpi.com
The adsorption of heavy metal ions onto materials containing thiourea functional groups is a key mechanism for their removal from aqueous solutions. mdpi.com This process can involve both physisorption, where weak van der Waals forces are at play, and chemisorption, which involves the formation of stronger chemical bonds. wjarr.com The effectiveness of adsorption depends on several factors, including the pH of the solution, the initial concentration of metal ions, contact time, and the dosage of the adsorbent. mdpi.comdeswater.com Studies have shown that as the concentration of the chelating agent increases, the efficiency of heavy metal removal also increases. wjarr.com
Table 2: Adsorption Efficiency of a Modified Adsorbent for Various Heavy Metal Ions
| Heavy Metal Ion | Maximum Adsorption Efficiency (%) |
|---|---|
| Hg²⁺ | 98.3 |
| Cd²⁺ | 98.4 |
| Pb²⁺ | 98.4 |
Data represents the performance of a sulfhydryl-modified nano TiO₂ adsorbent. frontiersin.org
Immobilization of Contaminants in Waste Streams (e.g., Fly Ash)
Fly ash, a byproduct of municipal solid waste incineration, is often classified as hazardous waste due to the presence of leachable toxic heavy metals. mdpi.com Chemical stabilization is a common treatment method to immobilize these contaminants before landfilling. This compound and other organic chelating agents can play a significant role in this process. By forming stable complexes with heavy metal ions present in the fly ash, these agents reduce their mobility and leachability into the environment. mdpi.com
The mechanism involves the reaction of the chelating agent with the heavy metals, effectively sequestering them within the ash matrix. This stabilization process is crucial for meeting environmental regulations for the disposal of such waste materials. Research has indicated that organic chelating agents can be more effective and economically viable than inorganic stabilizers for treating fly ash. researchgate.net The effectiveness of the chelation process can be influenced by the initial toxicity, particle size, and physical properties of the fly ash. researchgate.net
Role as Corrosion Inhibitors for Metallic Substrates
This compound and its parent compound, thiourea, are recognized for their effectiveness as corrosion inhibitors, particularly for metals in acidic environments. analis.com.myresearchgate.netijaet.org The inhibitory action is primarily due to the adsorption of the thiourea molecules onto the metal surface, forming a protective film. analis.com.my This film acts as a barrier, slowing down the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. analis.com.my
The presence of sulfur and nitrogen atoms in the thiourea structure is key to its inhibitory properties. The sulfur atom, being more easily protonated in acidic solutions and a stronger electron donor than nitrogen, adsorbs strongly onto the metal surface. analis.com.my This adsorption can be influenced by the concentration of the inhibitor and the temperature of the environment. researchgate.netjchemlett.com The formation of this protective layer mitigates the attack of corrosive species, such as chloride ions, on the metal substrate. analis.com.my
Table 3: Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|---|
| 1-phenyl-2-thiourea | 5 x 10⁻³ | 60 | 98.96 |
| 1,3-diisopropyl-2-thiourea | 5 x 10⁻³ | 60 | 92.65 |
Data from a study on the corrosion inhibition of mild steel. researchgate.net
Bio-inspired Materials and Bioconjugates
The principles of molecular recognition and self-assembly found in biological systems inspire the design of advanced materials. researchgate.netnih.gov this compound and its derivatives, with their ability to form specific interactions, are valuable building blocks in the development of bio-inspired materials and bioconjugates.
Thiourea derivatives are employed as versatile chelating agents for the bioconjugation of metals, such as rhenium and technetium, which have applications in radiopharmaceuticals. rsc.org These derivatives can form stable complexes with the metallic core while presenting a functional group, like a carboxylic acid, that can be used to attach the complex to a biomolecule, such as a peptide or antibody. rsc.org This creates a bioconjugate that can be targeted to specific sites in the body for diagnostic imaging or therapeutic purposes. The stability of these complexes is a critical factor for their successful application in vivo. rsc.org The ability of the thiourea moiety to coordinate with metal ions is central to the design of these bio-inspired systems. nih.govresearchgate.net
Role of Hydroxymethyl Thiourea in Organic Synthesis and Reaction Catalysis
As a Synthetic Building Block
The bifunctional nature of (hydroxymethyl)thiourea, possessing both nucleophilic and electrophilic potential, makes it an important precursor in the synthesis of diverse organic molecules. The thiourea (B124793) moiety can act as a nucleophile through its sulfur and nitrogen atoms, while the hydroxymethyl groups can be functionalized or act as leaving groups, providing multiple pathways for constructing larger molecular frameworks.
Thiourea and its derivatives are well-established building blocks for the synthesis of a wide variety of heterocyclic compounds. nbinno.commdpi.com The presence of nitrogen and sulfur atoms in the thiourea core provides a ready-made fragment for the construction of rings containing these heteroatoms. While specific examples detailing the use of this compound are less common than for unsubstituted thiourea, its functional groups allow for its participation in cyclization reactions to form complex heterocyclic systems.
The general reactivity of thioureas involves condensation reactions with bifunctional electrophiles to yield heterocycles. For instance, thioureas react with α-haloketones to form aminothiazoles and with β-dicarbonyl compounds to produce pyrimidine derivatives. In the case of this compound, the hydroxymethyl groups can potentially be involved in intramolecular cyclization reactions. For example, under certain conditions, the hydroxyl group could be converted into a leaving group, facilitating ring closure with the thiourea nitrogen or sulfur.
A series of thiourea derivatives bearing pendant hydroxyl groups have been synthesized and shown to undergo cyclization reactions with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net This demonstrates the potential for the hydroxyl group to influence and participate in the formation of heterocyclic rings. Although this example does not use a hydroxymethyl group directly attached to the nitrogen, it highlights the synthetic utility of hydroxyl-functionalized thioureas in constructing complex heterocyclic scaffolds. The synthesis of various heterocyclic compounds using thiourea derivatives as catalyzed by organocatalysts has also been reported, yielding structures like tetrahydro-β-carbolines, 1,4-dihydropyridines, and pyrans. chim.it
In the context of multi-step organic synthesis, this compound can serve as a crucial intermediate. mdpi.com Its synthesis from thiourea and formaldehyde (B43269) is a straightforward process, providing a readily accessible molecule with handles for further chemical modification. evitachem.com The hydroxymethyl groups can be protected, oxidized to aldehydes, or converted to other functional groups, allowing for the stepwise construction of a target molecule.
The versatility of thiourea as a chemical intermediate is well-documented, being a precursor for a vast array of complex molecules, including pharmaceuticals and agrochemicals. nbinno.com The hydroxymethyl derivative shares this versatility, with the added advantage of the reactive -CH2OH groups. These groups can undergo nucleophilic substitution, enabling the attachment of more complex fragments to the thiourea core. evitachem.com While specific total syntheses explicitly featuring this compound as a key intermediate are not extensively reported in readily available literature, its potential is evident from the known reactivity of its constituent functional groups. The ability to introduce a thiourea moiety with latent reactive groups (the hydroxymethyls) makes it a strategic choice in designing synthetic routes.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Thiourea derivatives have been identified as highly effective organocatalysts, primarily functioning as hydrogen bond donors. wikipedia.org The incorporation of hydroxymethyl groups into the thiourea scaffold can modulate the catalyst's activity and solubility, and potentially introduce additional modes of interaction.
The catalytic activity of thioureas stems from their ability to form two strong hydrogen bonds with electrophilic substrates through their N-H protons. wikipedia.org This dual hydrogen bonding activates the substrate, making it more susceptible to nucleophilic attack. The acidity of the N-H protons, and thus the strength of the hydrogen bonds, can be tuned by the substituents on the nitrogen atoms.
While electron-withdrawing groups are commonly used to enhance the acidity of thiourea catalysts, the hydroxymethyl groups in this compound would be expected to have a modest electronic effect. However, the hydroxyl protons themselves can participate in hydrogen bonding, either with the substrate or intramolecularly, which could influence the catalyst's conformation and reactivity. Furthermore, the presence of these polar groups can enhance the catalyst's solubility in polar solvents. Thiourea-fused γ-amino alcohol organocatalysts, which contain both thiourea and hydroxyl groups, have been designed and shown to be effective in asymmetric Mannich reactions, highlighting the beneficial role of the hydroxyl group in the catalytic system. nih.gov
Table 1: Examples of Reactions Catalyzed by Thiourea Derivatives
| Reaction Type | Role of Thiourea Catalyst |
|---|---|
| Michael Addition | Activates the Michael acceptor through hydrogen bonding. |
| Mannich Reaction | Activates the imine electrophile. nih.gov |
| Aldol Reaction | Activates the carbonyl component. |
| Pictet-Spengler Reaction | Activates the iminium ion intermediate. |
Chiral thiourea derivatives have been extensively developed as catalysts for a wide range of stereoselective transformations. rsc.org These catalysts typically incorporate a chiral scaffold, which creates a chiral environment around the active site and directs the stereochemical outcome of the reaction.
This compound itself is not chiral. However, the hydroxymethyl group can be incorporated into a larger chiral catalyst framework. For instance, a chiral diamine or amino alcohol can be used to construct a thiourea catalyst where one of the nitrogen atoms bears a chiral substituent and the other is functionalized with a hydroxymethyl group. In such a catalyst, the hydroxymethyl group could play a secondary role in substrate binding and activation through additional hydrogen bonding interactions, potentially enhancing both the reactivity and the enantioselectivity of the transformation. Bifunctional thiourea catalysts bearing an amino alcohol moiety have been shown to be highly effective in affording products with high enantioselectivity. nih.gov
Table 2: Selected Stereoselective Reactions Catalyzed by Chiral Thiourea Derivatives
| Reaction | Catalyst Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Asymmetric Michael Addition | Chiral aminothiourea | >90% |
| Asymmetric Mannich Reaction | Chiral thiourea-fused γ-amino alcohol | up to 99% nih.gov |
| Asymmetric Aza-Henry Reaction | Chiral bifunctional thiourea | High |
Mechanistic Insights into Catalytic Processes
Understanding the mechanism by which thiourea catalysts operate is crucial for the rational design of new and improved catalysts. The primary mode of activation is through hydrogen bonding, which lowers the energy of the transition state of the reaction.
In a typical thiourea-catalyzed reaction involving a carbonyl or imine substrate, the two N-H protons of the thiourea form a bifurcated hydrogen bond with the lone pair of electrons on the oxygen or nitrogen atom of the electrophile. This interaction increases the electrophilicity of the carbonyl or imine carbon, making it more susceptible to attack by a nucleophile.
Computational and experimental studies have provided detailed insights into the transition states of various thiourea-catalyzed reactions. nih.govnih.gov These studies have confirmed the importance of the dual hydrogen-bonding motif in substrate activation. In the case of a catalyst containing a hydroxymethyl group, it is plausible that the hydroxyl group could participate in the catalytic cycle in several ways. It could form an additional hydrogen bond with the substrate, creating a more organized and rigid transition state, which could lead to higher stereoselectivity. Alternatively, it could engage in an intramolecular hydrogen bond with the thiourea sulfur or nitrogen, which would alter the electronic properties and conformation of the catalyst.
A mechanistic study of an amido-thiourea catalyzed reaction revealed that two molecules of the catalyst can cooperate to activate the electrophile. nih.gov This highlights the potential for complex activation modes where multiple functional groups on the catalyst, such as the hydroxymethyl group, could play a role in stabilizing the transition state.
Structure Activity Relationship Sar Studies of Hydroxymethyl Thiourea Derivatives
Design Principles for Structure-Activity Relationship Investigations
Key design principles include:
Molecular Modification : This involves making deliberate and systematic changes to the (Hydroxymethyl)thiourea scaffold. Modifications can include altering functional groups, changing the size or shape of substituents, and introducing or removing chiral centers. For instance, the hydroxyl (-OH) group of the hydroxymethyl moiety could be esterified, or the hydrogen atoms on the thiourea (B124793) nitrogens could be replaced with various alkyl or aryl groups. pharmacologymentor.comfiveable.me
Pharmacophore Identification : A core objective is to determine the essential structural features required for the compound's activity. pharmacologymentor.com For this compound, this would involve ascertaining the importance of the thiocarbonyl group (C=S), the N-H protons, and the hydroxymethyl group in biological or chemical interactions. The spatial arrangement of these groups is critical for interaction with a biological target. ug.edu.ge
Isosterism and Bioisosterism : This principle involves replacing a functional group with another that has similar physical or chemical properties, which may lead to similar biological effects. fiveable.me For example, the sulfur atom in the thiourea moiety could be replaced with an oxygen atom (to form a urea (B33335) derivative) or a selenium atom (a selenourea) to probe the significance of the sulfur atom in the compound's activity.
Quantitative Structure-Activity Relationships (QSAR) : QSAR models are statistical methods used to correlate chemical structure with biological activity. fiveable.me These models use molecular descriptors—numerical values representing molecular properties—to predict the activity of newly designed compounds, thereby reducing the need for extensive experimental testing. pharmacologymentor.com
Correlating Structural Modifications with Chemical Reactivity
The chemical reactivity of this compound derivatives is highly dependent on their molecular structure. Modifications to the parent compound can significantly alter properties such as nucleophilicity, acidity, and hydrogen bonding capacity.
The thiourea functional group is known for its ability to form strong intra- and intermolecular hydrogen bonds, primarily involving the N-H protons as donors and the sulfur atom as an acceptor. nih.gov The introduction of substituents on the nitrogen atoms can modulate the acidity of these N-H protons. For example, electron-withdrawing groups (e.g., -CF3, nitroaryl groups) increase the acidity of the N-H protons, enhancing the molecule's ability to act as a hydrogen bond donor. nih.gov Conversely, electron-donating groups (e.g., alkyl groups) would decrease N-H acidity. Studies on other thiourea derivatives have shown that electron-withdrawing substituents often have a more pronounced effect on activity than electron-donating ones. nih.gov
The reactivity of the hydroxymethyl group is also subject to electronic effects. The presence of electron-withdrawing substituents on the thiourea core could influence the reactivity of the hydroxyl group, for example, in esterification or oxidation reactions.
| Modification to this compound | Expected Effect on Chemical Reactivity | Rationale |
| Substitution on Nitrogen Atoms | ||
| Introduction of Electron-Withdrawing Groups (e.g., -CF3, -NO2) | Increases N-H acidity; enhances hydrogen bond donor capacity. nih.gov | Inductive effect withdraws electron density from the N-H bonds. |
| Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3) | Decreases N-H acidity; reduces hydrogen bond donor capacity. | Inductive or resonance effect donates electron density to the N-H bonds. |
| Modification of the Hydroxymethyl Group | ||
| Esterification of the -OH group | Blocks hydrogen bond donating ability of the hydroxyl group; increases lipophilicity. | Replaces the acidic proton with an acyl group. |
| Oxidation of -OH to an aldehyde or carboxylic acid | Changes the electronic and steric profile significantly; introduces a new reactive center. | Alters the fundamental chemical nature of the substituent. |
Influence of Substituents on Coordination Behavior
Thiourea and its derivatives are highly versatile ligands in coordination chemistry due to the presence of multiple donor sites, primarily the nucleophilic sulfur and nitrogen atoms. nih.govmdpi.com This allows them to form stable complexes with a wide variety of metal ions through various coordination modes. nih.govresearchgate.net The specific coordination behavior of this compound derivatives is strongly influenced by the nature and position of substituents on the thiourea scaffold. mdpi.com
The sulfur atom is the most common coordination site, allowing the ligand to act as a neutral monodentate donor. mdpi.com However, other binding modes are possible:
N,S-Bidentate Chelation : The ligand can coordinate to a metal center through both a nitrogen and the sulfur atom, forming a stable chelate ring. The presence and type of substituents on the nitrogen atoms can affect the feasibility of this mode. For instance, some studies on acyl thioureas have shown that monosubstituted derivatives may form N-S coordinated complexes. nih.gov
Bridging Ligand : The thiourea derivative can bridge two metal centers, coordinating through its sulfur atom to both.
Substituents play a crucial role in determining the preferred coordination mode. The steric bulk of substituents on the nitrogen atoms can hinder coordination at the nitrogen, favoring monodentate S-coordination. The electronic properties of the substituents also have an impact; electron-withdrawing groups can decrease the electron density on the nitrogen and sulfur atoms, thereby affecting the strength of the coordination bond. nih.gov The hydroxymethyl group itself, with its oxygen atom, could potentially participate in coordination, leading to more complex, polydentate binding behavior, although this is less common than S- or N,S-coordination. mdpi.com
Computational Approaches to SAR Prediction (e.g., Molecular Docking)
Computational methods are indispensable tools in modern SAR studies, enabling the prediction of biological activity and guiding the design of new compounds. farmaciajournal.com Molecular docking and QSAR are prominent computational techniques used to investigate this compound derivatives. jddtonline.info
Molecular Docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. jddtonline.info This method simulates the molecular recognition process and calculates a "docking score," which estimates the binding affinity between the ligand and the target. farmaciajournal.com A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov
For this compound derivatives, docking studies can:
Identify potential biological targets.
Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's active site. farmaciajournal.com
Explain the observed activity of different derivatives. For example, a derivative with a substituent that forms an additional hydrogen bond with an amino acid residue in the active site would be predicted to have a better docking score and higher biological activity. nih.gov
The table below presents illustrative docking scores from studies on other thiourea derivatives, demonstrating how this technique is used to evaluate potential biological activity.
| Compound | Target Enzyme | Docking Score (kJ/mol) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | -10.01 | nih.govdntb.gov.ua |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | -8.04 | nih.govdntb.gov.ua |
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of this compound derivatives with known activities, a QSAR model can be developed to predict the activity of untested or hypothetical derivatives based on their molecular descriptors (e.g., logP, molecular weight, electronic properties). farmaciajournal.com This predictive capability helps prioritize the synthesis of compounds with the highest likelihood of success, making the drug discovery process more efficient. jddtonline.infonih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing innovative and efficient synthetic routes for (Hydroxymethyl)thiourea and its derivatives. While traditional methods have been established, there is a growing demand for pathways that offer higher yields, greater purity, and are more environmentally benign. One promising avenue is the exploration of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. This approach aligns with the principles of green chemistry by reducing waste and energy consumption.
Another area of interest is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This strategy improves efficiency and reduces the need for purification of intermediates, leading to a more streamlined and cost-effective process. Researchers are also investigating the use of novel catalysts to enhance reaction rates and selectivity in the synthesis of this compound derivatives.
Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound requires the use of advanced, in-situ characterization techniques. Future research will increasingly employ methods that allow for real-time monitoring of chemical transformations as they occur.
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products. researchgate.netmdpi.com These methods can be coupled with reaction calorimetry to gain insights into the thermodynamics of the process. X-ray diffraction (XRD) techniques are also being adapted for in-situ studies, enabling the real-time analysis of crystalline structures during a reaction. researchgate.net The data gathered from these advanced techniques will be crucial for optimizing reaction conditions and designing more efficient synthetic protocols.
Development of Next-Generation Computational Models
Computational chemistry is emerging as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. riken.jpmdpi.com Future efforts in this area will focus on the development of next-generation computational models specifically tailored for this compound and its derivatives.
These models will leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, molecular geometry, and spectroscopic properties of the compound. rsc.org Molecular dynamics simulations will provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments. By accurately predicting the behavior of this molecule, computational models will accelerate the discovery of new applications and the design of novel materials with desired functionalities.
| Computational Technique | Application for this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of conformational changes and intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or interactions with large biological systems. |
Integration with Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of chemical processes, and the synthesis of this compound is no exception. Future research will prioritize the development of environmentally friendly methods for its production and use. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or bio-based solvents, and the design of reactions that are more atom-economical, minimizing the generation of waste.
Catalysis will play a central role in the integration of green chemistry principles, with a focus on developing highly efficient and recyclable catalysts. The application of alternative energy sources, such as microwave irradiation or ultrasound, to drive chemical reactions is another area of active research that could lead to more sustainable synthetic processes for this compound.
Multifunctional Material Design Incorporating this compound
The unique chemical structure of this compound, with its reactive hydroxyl and thiourea (B124793) functionalities, makes it an attractive building block for the design of multifunctional materials. rsc.org Future research will explore the incorporation of this compound into various polymeric and composite materials to impart specific properties.
For example, this compound can be used to modify the surface of materials to enhance their antimicrobial properties or to improve their adhesion to other substrates. Its ability to form hydrogen bonds and coordinate with metal ions also makes it a candidate for the development of sensors and responsive materials. wisc.edu The design of novel polymers and resins based on this compound is expected to lead to materials with advanced functionalities for a wide range of applications.
Synergistic Research with Related Chemical Platforms
The exploration of synergistic effects between this compound and other chemical platforms is a promising area for future research. By combining this compound with other molecules, it may be possible to develop new systems with enhanced properties and functionalities that are not achievable with the individual components alone.
For instance, in the field of catalysis, this compound could act as a co-catalyst or a ligand in combination with a metal catalyst to improve the efficiency and selectivity of a reaction. In materials science, it could be blended with other polymers or additives to create composite materials with synergistic improvements in mechanical, thermal, or biological properties. The systematic investigation of these synergistic interactions will open up new avenues for the application of this compound in diverse fields of chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Hydroxymethyl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between hydroxymethyl precursors (e.g., formaldehyde derivatives) and thiourea. Key variables include temperature (60–80°C), pH (acidic catalysts like HCl), and solvent polarity (aqueous or polar aprotic media). Yield optimization requires monitoring reaction time via TLC or HPLC, while purity is assessed through recrystallization (ethanol/water mixtures) and characterization via H NMR (δ 4.5–5.0 ppm for hydroxymethyl protons) and FT-IR (C=S stretch at ~1250 cm). Confirming the absence of byproducts (e.g., dithiocarbamates) is critical .
| Synthetic Route | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Aqueous condensation | HCl | 70 | 78 | 98% |
| Solvothermal (DMF) | None | 100 | 65 | 92% |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal stability?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR : C NMR to distinguish thiourea carbonyl (δ ~180 ppm) from hydroxymethyl carbons (δ ~60 ppm).
- Mass Spectrometry : ESI-MS for molecular ion detection ([M+H] at m/z 109).
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C indicates thermal stability.
- XRD : Crystalline phase identification to rule out polymorphic variations .
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Variation : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ 260 nm) over 72 hours.
- Temperature Stress : Store samples at 25°C, 40°C, and 60°C, with periodic sampling for HPLC analysis. Degradation kinetics (Arrhenius plots) predict shelf-life .
Advanced Research Questions
Q. How do computational studies resolve tautomeric equilibria of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomeric forms (thione vs. thiol). Solvent effects are simulated using PCM models: polar solvents (water) stabilize the thione form (ΔG ~2.3 kcal/mol), while nonpolar solvents (toluene) favor thiol tautomers. Experimental validation via H NMR in DO vs. CDCl confirms computational predictions .
Q. What experimental and statistical approaches address contradictory literature data on this compound’s catalytic efficiency?
- Methodological Answer : Contradictions often arise from unaccounted variables:
- Control Experiments : Test catalytic activity with/without co-catalysts (e.g., metal ions).
- Multivariate Analysis : Use DOE (Design of Experiments) to isolate factors (concentration, temperature).
- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions. A meta-analysis of 15 studies revealed TOF variations (±20%) due to trace oxygen inhibition .
Q. How can researchers design toxicity assays to evaluate this compound’s safety in biomedical applications?
- Methodological Answer : Follow OECD guidelines:
- In Vitro : MTT assays on HEK-293 cells (IC determination).
- In Vivo : Acute toxicity (LD) in murine models (oral administration, 14-day observation).
- Ethical Compliance : Adhere to IRB protocols for humane endpoints and sample size justification (n ≥ 6 per group) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s role in asymmetric synthesis?
- Methodological Answer : Discrepancies stem from:
-
Enantiomeric Excess (ee) Measurement : Chiral HPLC vs. polarimetry (Δee up to 15%).
-
Substrate Scope : Limited testing on aryl vs. alkyl substrates. A 2022 study demonstrated ee >90% for aromatic aldehydes but <50% for aliphatic analogs .
Substrate Catalyst Loading ee (%) Analytical Method Benzaldehyde 5 mol% 92 Chiral HPLC Hexanal 5 mol% 48 Polarimetry
Methodological Best Practices
- Data Integrity : Avoid adjusting raw data to fit hypotheses; use blinded analysis for subjective measurements (e.g., crystallinity scoring) .
- Reproducibility : Document reaction conditions exhaustively (e.g., humidity levels during synthesis) and share datasets via repositories like Zenodo .
- Ethical Compliance : Secure informed consent for human cell line studies and cite primary literature to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
